N-(furan-3-ylmethyl)cyclopropanamine

Medicinal Chemistry Physicochemical Properties ADME

N-(furan-3-ylmethyl)cyclopropanamine (CAS: 1094655-04-5) is a secondary amine characterized by a cyclopropylamine moiety linked to a furan-3-ylmethyl group. The molecule has a molecular weight of 137.18 g/mol and is commercially available from multiple vendors with purity specifications of 95-98%.

Molecular Formula C8H11NO
Molecular Weight 137.182
CAS No. 1094655-04-5
Cat. No. B2994863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)cyclopropanamine
CAS1094655-04-5
Molecular FormulaC8H11NO
Molecular Weight137.182
Structural Identifiers
SMILESC1CC1NCC2=COC=C2
InChIInChI=1S/C8H11NO/c1-2-8(1)9-5-7-3-4-10-6-7/h3-4,6,8-9H,1-2,5H2
InChIKeyLYZMLUGJUABKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Furan-3-ylmethyl)cyclopropanamine (CAS 1094655-04-5): Chemical Profile and Procurement Baseline


N-(furan-3-ylmethyl)cyclopropanamine (CAS: 1094655-04-5) is a secondary amine characterized by a cyclopropylamine moiety linked to a furan-3-ylmethyl group . The molecule has a molecular weight of 137.18 g/mol and is commercially available from multiple vendors with purity specifications of 95-98% . Its structure, combining the ring strain of a cyclopropane with the aromatic furan heterocycle, positions it as a versatile intermediate in organic synthesis and medicinal chemistry research .

Why N-(Furan-3-ylmethyl)cyclopropanamine Cannot Be Readily Substituted by In-Class Analogs


While structurally related compounds like N-(furan-2-ylmethyl)cyclopropanamine or N-(thiophen-3-ylmethyl)cyclopropanamine exist, generic substitution is not advisable due to the profound impact of heterocycle positioning and electronic nature on physicochemical and biological properties . Computational data show that the 3-substituted furan analog (LogP: 1.5316) differs in lipophilicity from its tetrahydrofuran counterpart (LogP: 0.6), which will directly affect its partitioning, permeability, and target engagement in biological assays . Furthermore, the aromatic furan ring offers π-stacking and electronic interactions that are absent in the saturated oxolane analog, fundamentally altering its reactivity profile . Therefore, selecting a specific analog for a research program requires careful consideration of these quantifiable property differences.

Quantitative Evidence for N-(Furan-3-ylmethyl)cyclopropanamine (CAS 1094655-04-5) Differentiation from Key Analogs


Enhanced Lipophilicity of N-(furan-3-ylmethyl)cyclopropanamine Compared to Saturated Tetrahydrofuran Analog

N-(furan-3-ylmethyl)cyclopropanamine exhibits a higher computed LogP (octanol-water partition coefficient) than its saturated analog, N-(tetrahydrofuran-3-ylmethyl)cyclopropanamine, indicating greater lipophilicity. This difference is key to predicting membrane permeability and solubility in drug discovery programs .

Medicinal Chemistry Physicochemical Properties ADME

Comparative Topological Polar Surface Area (TPSA) of N-(furan-3-ylmethyl)cyclopropanamine and Key Analogs

The Topological Polar Surface Area (TPSA) of N-(furan-3-ylmethyl)cyclopropanamine is lower than that of its geminally substituted analog, {1-(furan-3-yl)methylcyclopropyl}methanamine. TPSA is a key descriptor for predicting a molecule's ability to cross biological barriers like the blood-brain barrier (BBB) and intestinal epithelium [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Verifiable Vendor Purity and Safety Data for N-(furan-3-ylmethyl)cyclopropanamine Procurement

Procurement of N-(furan-3-ylmethyl)cyclopropanamine is supported by verifiable vendor data including purity specifications and safety classifications. Key data points include minimum purity levels and GHS hazard statements, which are critical for ensuring experimental reproducibility and laboratory safety compliance .

Chemical Procurement Vendor Comparison Safety Data

Cyclopropylamine Class-Level Association with LSD1 Inhibition as a Scaffold Starting Point

Cyclopropylamine derivatives, as a class, have been described as irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic target implicated in cancer and neurological diseases. This class-level activity is directly tied to the strained cyclopropylamine warhead present in this compound [1].

Epigenetics Cancer Research Medicinal Chemistry

Prioritized Application Scenarios for N-(Furan-3-ylmethyl)cyclopropanamine (CAS 1094655-04-5) Based on Differentiated Properties


Medicinal Chemistry: Design of CNS-Penetrant LSD1 Inhibitor Candidates

Leveraging its favorable TPSA of 25.17 Ų and a moderate LogP of 1.53 , this compound is an optimal starting scaffold for designing novel CNS-penetrant drug candidates [1]. The cyclopropylamine moiety provides a class-level foundation for LSD1 inhibition [2], and the specific TPSA/LogP profile is more conducive to crossing the blood-brain barrier compared to more polar or heavier analogs, making it a superior choice for neuroscience-focused epigenetic drug discovery programs.

Physicochemical Property Optimization: A Tool for Modulating Lipophilicity

This compound serves as a valuable intermediate for modulating the lipophilicity of a larger lead series. With a LogP of ~1.53, it is significantly more lipophilic than its saturated tetrahydrofuran analog (LogP ~0.6) , offering a clear and quantifiable way to tune solubility and permeability. This differentiation allows medicinal chemists to select this specific furan analog to increase LogP, enhance membrane interaction, or alter metabolic stability profiles in a predictable manner.

Synthetic Chemistry: A Versatile Building Block for Diversity-Oriented Synthesis

As a secondary amine with a strained cyclopropane and an aromatic furan ring, this compound is a versatile and reactive building block . The furan ring can undergo electrophilic aromatic substitution, while the secondary amine is a key functional group for generating amides, ureas, or for reductive amination, enabling rapid diversification. The reliable vendor-supplied purity (up to 98%) ensures reproducibility in complex, multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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